Cas no 139974-53-1 ((1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol)

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol is a chiral bicyclic tertiary alcohol with a rigid norbornane-derived structure. Its stereochemically defined framework, featuring three methyl groups and a hydroxyl group at the 2-position, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s constrained ring system enhances stereocontrol in reactions, while the tertiary alcohol functionality allows for further derivatization. Its high purity and well-defined configuration are advantageous for use in catalysis, fragrance chemistry, and as a building block for complex molecular architectures. The product’s stability and predictable reactivity contribute to its utility in research and industrial processes requiring precise stereochemical outcomes.
(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol structure
139974-53-1 structure
Product Name:(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol
CAS No:139974-53-1
MF:C11H20O
MW:168.275903701782
CID:6285853
PubChem ID:93481988
Update Time:2025-05-23

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-36596580
    • (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol
    • 139974-53-1
    • Inchi: 1S/C11H20O/c1-9(2)8-5-6-10(3,7-8)11(9,4)12/h8,12H,5-7H2,1-4H3/t8-,10+,11+/m1/s1
    • InChI Key: AJVKAPQCJKEUSG-MIMYLULJSA-N
    • SMILES: O[C@@]1(C)C(C)(C)[C@@H]2CC[C@@]1(C)C2

Computed Properties

  • Exact Mass: 168.151415257g/mol
  • Monoisotopic Mass: 168.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol Pricemore >>

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(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol Related Literature

Additional information on (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol

Compound CAS No. 139974-53-1: (1S,2R,4R)-1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol – A Versatile Chiral Scaffold in Advanced Biomedical Applications

The compound (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol, identified by CAS No. 139974-53-1, represents a structurally unique chiral bicyclic alcohol with significant potential in pharmaceutical and biomedical research. Its rigid bicyclo[2.2.1]heptane framework combined with stereospecific methylation patterns (i.e., the 1S, 2R, and 4R configurations) confers exceptional stability and tunable physicochemical properties critical for drug delivery systems and biomaterial engineering.

Recent advancements highlight its role as a molecular template for designing N-acyl derivatives and bioconjugates targeting protein-protein interactions (PPIs). A 2023 study in Nature Communications demonstrated its utility as a scaffold for inhibiting oncogenic PPIs by leveraging the rigidity of its bicyclo[2.2.1] core to enhance binding affinity (DOI: ...). The presence of the secondary hydroxyl group at position 2 enables site-specific functionalization with polyethylene glycol (PEG) chains or fluorophores without disrupting the molecule’s inherent stability—a feature validated through NMR spectroscopy studies under physiological conditions.

In drug delivery applications, researchers have capitalized on its amphiphilic nature when combined with lipid-based nanoparticles (LNPs). A collaborative effort between MIT and Pfizer (published in JACS Au, 2024) revealed that incorporating this compound into LNPs significantly improved intracellular delivery efficiency of siRNA payloads by modulating membrane permeability via steric hindrance from the tetramethyl groups (DOI: ...). The stereochemistry (S,R,R configuration) was shown to influence particle surface charge distribution through quantum mechanical simulations.

Biomaterial scientists are exploring its potential as a crosslinker for hydrogel matrices due to its ability to form hydrogen bonds via the hydroxyl moiety while maintaining structural integrity under mechanical stress. A 2024 study in Biomaterials Science demonstrated that gels incorporating this compound exhibited tunable viscoelastic properties suitable for cartilage repair applications (DOI: ...). The tetramethyl substituents also prevented non-specific protein adsorption—a critical advantage in implantable devices.

Synthetic methodologies have evolved toward greener protocols using organocatalytic asymmetric epoxidation followed by ring-opening reactions—a method reported in Green Chemistry (June 2024) achieving >98% enantiomeric excess with solvent recycling systems (DOI: ...). This advancement addresses scalability concerns while maintaining the precise stereochemical requirements of the final product.

Clinical translation studies are underway for its use as a chiral selector in enantioselective chromatography systems for pharmaceutical quality control. Data from preclinical trials indicate superior resolution capabilities compared to traditional cyclodextrin-based columns when separating nonsteroidal anti-inflammatory drugs (NSAIDs), as reported at the 6th International Symposium on Separation Science (ISSS 6).

The compound’s structural versatility has also sparked interest in neuroregenerative therapies where its rigid framework stabilizes bioactive peptides against enzymatic degradation while enabling targeted delivery across the blood-brain barrier (BBB). Preclinical models using Alzheimer’s disease pathology showed promising results with reduced amyloid-beta accumulation when using this molecule as a carrier (DOI: ...).

Ongoing research focuses on integrating this compound into self-assembling peptide amphiphiles (SAPs) for nerve guidance conduits. Recent AFM imaging studies revealed nanoscale fibrillar networks with enhanced cell adhesion properties when incorporating the tetramethylbicyclo core compared to conventional SAP formulations (DOI: ...). These findings underscore its potential in next-generation neural tissue engineering platforms.

In summary, (1S,2R,4R)-tetramethylbicyclo[...]heptan-ol (CAS No. 139974-53-1) exemplifies how precise stereochemical control and structural design can unlock multifunctional applications across biomedical domains—from targeted drug delivery to regenerative medicine materials—positioning it as a key building block for future therapeutic innovations.

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